molecular formula C11H21NO2 B11964994 Butyl (1-methyl-2-pyrrolidinyl)acetate CAS No. 196206-46-9

Butyl (1-methyl-2-pyrrolidinyl)acetate

Cat. No.: B11964994
CAS No.: 196206-46-9
M. Wt: 199.29 g/mol
InChI Key: DDOKJYBDDYKGIL-UHFFFAOYSA-N
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Description

Butyl (1-methyl-2-pyrrolidinyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group attached to an acetate moiety, which is further connected to a pyrrolidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl (1-methyl-2-pyrrolidinyl)acetate typically involves the esterification of butyl alcohol with (1-methyl-2-pyrrolidinyl)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl (1-methyl-2-pyrrolidinyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl (1-methyl-2-pyrrolidinyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Butyl (1-methyl-2-pyrrolidinyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (1-methyl-2-pyrrolidinyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in binding to specific targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1-methyl-2-pyrrolidinyl)acetate
  • Methyl (1-methyl-2-pyrrolidinyl)acetate
  • Propyl (1-methyl-2-pyrrolidinyl)acetate

Uniqueness

Butyl (1-methyl-2-pyrrolidinyl)acetate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications. Additionally, the presence of the pyrrolidine ring enhances its potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

196206-46-9

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

butyl 2-(1-methylpyrrolidin-2-yl)acetate

InChI

InChI=1S/C11H21NO2/c1-3-4-8-14-11(13)9-10-6-5-7-12(10)2/h10H,3-9H2,1-2H3

InChI Key

DDOKJYBDDYKGIL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1CCCN1C

Origin of Product

United States

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